An In-depth Technical Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: A Key Intermediate in Proteasome Inhibitor Synthesis
An In-depth Technical Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate: A Key Intermediate in Proteasome Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative of significant interest in medicinal chemistry and drug development.[1][2] Its primary application lies in its role as a crucial building block for the synthesis of potent proteasome inhibitors, most notably Bortezomib, a frontline therapeutic for multiple myeloma.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate. Detailed experimental protocols for its synthesis and subsequent use, alongside methods for its analytical characterization, are presented. Furthermore, this guide elucidates the mechanism of action of proteasome inhibitors derived from this intermediate, with a focus on the ubiquitin-proteasome and downstream signaling pathways, visualized through detailed diagrams.
Chemical Structure and Properties
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate, with the CAS number 179324-87-9, is a complex organic molecule that combines a leucine-derived boronic acid with a chiral pinanediol protecting group and a trifluoroacetate counterion.[1] This unique combination of moieties imparts stability, specific reactivity, and chirality, which are essential for its role in asymmetric synthesis.[5]
The (+)-pinanediol group serves as a chiral auxiliary, protecting the boronic acid from trimerization and directing stereoselective reactions. The trifluoroacetate salt form enhances the compound's stability and handling characteristics.[5]
Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate | [6] |
| CAS Number | 179324-87-9 | [1] |
| Molecular Formula | C₁₇H₂₉BF₃NO₄ | [1] |
| Molecular Weight | 379.22 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | Typically ≥99% | [2][3] |
| Storage | Store at < -15°C |
Synthesis and Manufacturing
The synthesis of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a multi-step process that requires precise control of stereochemistry. The key challenge lies in establishing the desired (R)-enantiomer with high optical purity.[3] This is often achieved through enantioselective synthesis or chiral resolution techniques.[3]
General Synthetic Approach
A common synthetic route involves the reaction of (R)-1-(Boc-amino)-3-methylbutylboronic acid pinanediol ester with trifluoroacetic acid (TFA). The Boc (tert-butyloxycarbonyl) protecting group on the amine is cleaved by TFA, and the resulting amine forms a stable trifluoroacetate salt.
Detailed Experimental Protocol: Synthesis of (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate
This protocol is a representative synthesis based on established chemical principles for the deprotection of a Boc-protected amine with trifluoroacetic acid.
Materials:
-
(R)-1-(Boc-amino)-3-methylbutylboronic acid pinanediol ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (R)-1-(Boc-amino)-3-methylbutylboronic acid pinanediol ester in anhydrous dichloromethane (DCM).
-
Deprotection: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Precipitation and Isolation: Add diethyl ether to the residue to precipitate the (R)-BoroLeu-(+)-Pinanediol trifluoroacetate salt.
-
Purification: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white or off-white solid.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized (R)-BoroLeu-(+)-Pinanediol trifluoroacetate should be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).
| HPLC Parameter | Typical Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Application in Drug Development: Synthesis of Bortezomib
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a pivotal intermediate in the convergent synthesis of Bortezomib.[3] The synthesis involves a series of peptide coupling and deprotection steps.
Experimental Workflow for Bortezomib Synthesis
Caption: Workflow for the synthesis of Bortezomib.
Detailed Experimental Protocol: Peptide Coupling and Deprotection
This protocol outlines the key steps in the synthesis of Bortezomib from (R)-BoroLeu-(+)-Pinanediol trifluoroacetate.
Step 1: First Peptide Coupling
-
Dissolve (R)-BoroLeu-(+)-Pinanediol trifluoroacetate and N-Boc-L-phenylalanine in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and a non-nucleophilic base, like DIEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain Boc-Phe-BoroLeu-(+)-Pinanediol.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected dipeptide in a suitable solvent, such as dioxane or ethyl acetate.
-
Treat the solution with a strong acid, for example, a solution of hydrogen chloride (HCl) in dioxane, to remove the Boc protecting group.
-
Isolate the resulting amine salt by precipitation or evaporation.
Step 3: Second Peptide Coupling
-
Couple the deprotected dipeptide amine salt with pyrazine-2-carboxylic acid using similar coupling conditions as in the first step (e.g., with TBTU and DIEA).
-
After completion, perform a work-up and purification to yield Pyrazinoyl-Phe-BoroLeu-(+)-Pinanediol.
Step 4: Pinanediol Deprotection
-
Dissolve the pinanediol-protected Bortezomib in a biphasic solvent system (e.g., methanol/heptane).
-
Add isobutylboronic acid and an aqueous acid (e.g., HCl).
-
Stir the mixture vigorously to facilitate the transesterification, which releases the free boronic acid (Bortezomib).
-
Separate the aqueous layer containing the product and purify by recrystallization or chromatography.
Mechanism of Action: Proteasome Inhibition and Downstream Signaling
Bortezomib and other proteasome inhibitors derived from (R)-BoroLeu-(+)-Pinanediol trifluoroacetate exert their therapeutic effects by reversibly inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP). The UPP is a critical cellular machinery responsible for the degradation of ubiquitinated proteins, which plays a central role in regulating various cellular processes, including cell cycle progression, apoptosis, and signal transduction.
The Ubiquitin-Proteasome Pathway
Caption: The Ubiquitin-Proteasome Pathway and its inhibition.
Inhibition of the proteasome by Bortezomib leads to the accumulation of ubiquitinated proteins, which in turn disrupts cellular homeostasis and triggers a cascade of downstream signaling events, ultimately leading to apoptosis in cancer cells.
Downstream Signaling Pathways Affected by Proteasome Inhibition
Proteasome inhibition significantly impacts several key signaling pathways, including the NF-κB and JNK pathways.
Caption: Downstream signaling pathways affected by proteasome inhibition.
-
Inhibition of the NF-κB Pathway: In many cancer cells, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is constitutively active and promotes cell survival by upregulating anti-apoptotic genes. NF-κB is normally held in an inactive state in the cytoplasm by its inhibitor, IκBα. The activation of NF-κB requires the degradation of IκBα by the proteasome. By inhibiting the proteasome, Bortezomib prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.
-
Activation of the JNK Pathway: The accumulation of misfolded and unfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR). This, in turn, can activate the c-Jun N-terminal kinase (JNK) pathway, a key signaling cascade involved in stress-induced apoptosis. Activated JNK phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes and ultimately, cell death.
Quantitative Data Summary
| Parameter | Value | Cell Line/Conditions | Reference |
| Bortezomib IC₅₀ (Proteasome Inhibition) | Low micromolar | MCF-7 (breast cancer) | [1] |
| Apoptosis Induction | Significant increase in Caspase-3 activation | MCF-7 (breast cancer) | [1] |
| Selectivity for Immunoproteasome | Higher selectivity over constitutive proteasome | THP-1 (monocyte) | [1] |
| Yield of Acylation Reaction | 75-90% | TBTU/NMM or HBTU in DCM/DMF | [1] |
| Racemization Risk (Acidic Hydrolysis) | 5-10% | TFA or HCl | [1] |
Conclusion
(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a high-value, chiral intermediate that is indispensable for the synthesis of a class of life-saving proteasome inhibitors. Its synthesis requires careful control of stereochemistry, and its purity is paramount for the successful production of active pharmaceutical ingredients. Understanding the downstream signaling pathways affected by the drugs derived from this intermediate provides crucial insights into their mechanism of action and rationale for their use in oncology and other therapeutic areas. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a comprehensive overview of the chemistry, synthesis, and biological significance of this important molecule.
References
- 1. (R)-BoroLeu-(+)-Pinanediol trifluoroacetate | 179324-87-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN107827916B - Synthesis method of (R) - (1-amino-3-methyl) butyl-1-pinanediol borate - Google Patents [patents.google.com]
- 5. leapchem.com [leapchem.com]
- 6. researchgate.net [researchgate.net]
